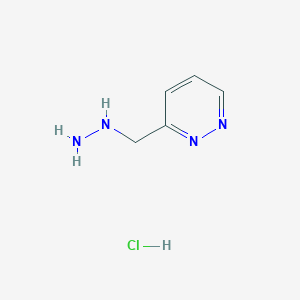![molecular formula C8H8N2O2 B11919365 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 89976-77-2](/img/structure/B11919365.png)
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the acylation of 2-aminopyridines with anhydrides such as maleic or citraconic anhydrides, followed by a Michael addition . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like phosphatidylinositol-3-kinase (PI3K) and histone deacetylase (HDAC), which are involved in cell proliferation and survival pathways . The compound’s structure allows it to bind to the active sites of these enzymes, thereby inhibiting their activity and exerting its biological effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Similar in structure but differs in the nitrogen positioning within the ring.
2-Oxo-2,3-dihydroimidazo[1,2-a]pyridine: A derivative with an additional oxo group, affecting its reactivity and applications.
Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives: These compounds have shown significant anticancer activity and are structurally related.
Uniqueness: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific functional groups that allow for diverse chemical modifications and its ability to act on multiple biological targets, making it a versatile compound in both research and industrial applications .
Properties
CAS No. |
89976-77-2 |
|---|---|
Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,3-dihydroimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-4,6H,5H2,(H,11,12) |
InChI Key |
WSWSTROMZJWKHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C=CC=CC2=N1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Oxazolo[5,4-e]indazole](/img/structure/B11919290.png)
![3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11919292.png)
![1,3,5,9-Tetraazaspiro[5.5]undecane](/img/structure/B11919297.png)
![6-[(Z)-(hydroxyimino)methyl]-4-methylpyrimidin-2(1H)-one](/img/structure/B11919298.png)









